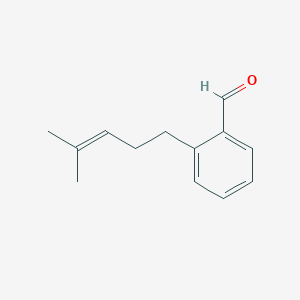
Benzaldehyde, 2-(4-methyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-(4-methyl-3-pentenyl)- is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 4-methyl-3-pentenyl group. This compound is part of the broader class of aromatic aldehydes, which are known for their distinctive odors and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(4-methyl-3-pentenyl)- typically involves the reaction of benzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with 4-methyl-3-pentene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: Benzaldehyde, 2-(4-methyl-3-pentenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2-(4-methyl-3-pentenyl)benzoic acid.
Reduction: Formation of 2-(4-methyl-3-pentenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-(4-methyl-3-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, lacking the 4-methyl-3-pentenyl group.
4-Methylbenzaldehyde: A simpler derivative with a methyl group on the benzene ring.
Cinnamaldehyde: Contains a similar alkyl chain but with a different substitution pattern.
Uniqueness: Benzaldehyde, 2-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
83476-93-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C13H16O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3-4,6-8,10H,5,9H2,1-2H3 |
Clave InChI |
BDCPAKYMGPKHIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CC=CC=C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


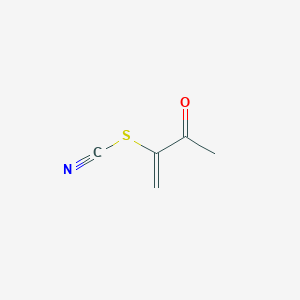

![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

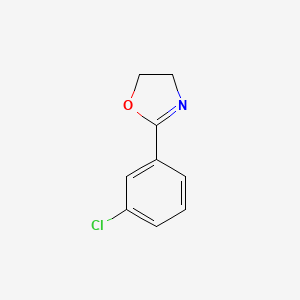
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
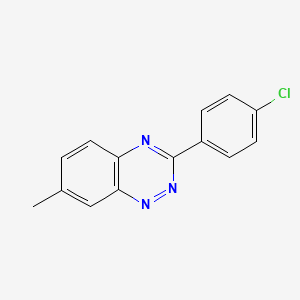
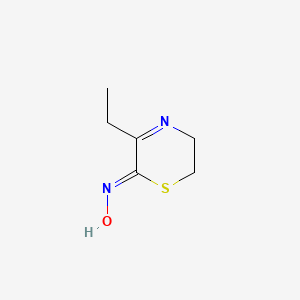
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
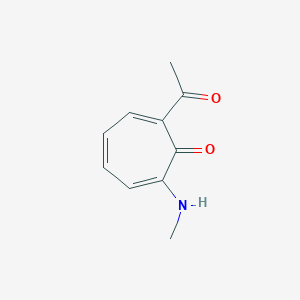
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

